Methyl 2-(aminomethyl)benzoate Hydrochloride
CAS No.: 849020-92-4
Cat. No.: VC1992951
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849020-92-4 |
---|---|
Molecular Formula | C9H12ClNO2 |
Molecular Weight | 201.65 g/mol |
IUPAC Name | methyl 2-(aminomethyl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H |
Standard InChI Key | RMCMHUFPMHONOO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1CN.Cl |
Canonical SMILES | COC(=O)C1=CC=CC=C1CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(aminomethyl)benzoate hydrochloride is a benzoic acid derivative featuring an amino group attached to a methylene bridge at the 2-position of the aromatic ring. This structural arrangement contributes to its distinctive chemical reactivity and potential biological activity.
Chemical Identity Information
The compound is categorized within the family of benzoate esters and possesses the following identification parameters:
Parameter | Value |
---|---|
CAS Number | 849020-92-4 |
Molecular Formula | C₉H₁₂ClNO₂ (or C₉H₁₁NO₂·HCl) |
Molecular Weight | 201.65 g/mol |
SMILES Notation | Cl.COC(=O)c1ccccc1CN |
InChI Key | RMCMHUFPMHONOO-UHFFFAOYSA-N |
The presence of both an amino group and an ester functionality within the molecule provides diverse reaction sites, making it valuable for multiple synthetic pathways .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Benzoic acid, 2-(aminomethyl)-, methyl ester, hydrochloride (1:1)
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Methyl 2-(aminomethyl)benzoate hydrochloride (1:1)
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2-(Methoxycarbonyl)benzylamine hydrochloride
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[2-(Methoxycarbonyl)phenyl]methylamine hydrochloride
Physical Properties
Understanding the physical properties of methyl 2-(aminomethyl)benzoate hydrochloride is essential for its handling, storage, and application in various research and industrial contexts.
Appearance and Physical State
The compound typically appears as a white to off-white crystalline solid at room temperature . The crystalline nature contributes to its stability and ease of handling in laboratory settings.
Thermal Properties
Property | Value | Notes |
---|---|---|
Melting Point | 238°C (decomposition) | The compound decomposes upon melting |
Boiling Point | Not applicable | Decomposes before boiling |
Flash Point | Not applicable |
Solubility Profile
Methyl 2-(aminomethyl)benzoate hydrochloride demonstrates solubility in water and various organic solvents. This favorable solubility profile enhances its versatility for chemical reactions and formulations. The hydrochloride salt form improves water solubility compared to the free base, making it more convenient for aqueous applications .
Supplier/Reference | Catalog Number | Purity | Available Sizes |
---|---|---|---|
CymitQuimica | 54-OR0170 | Not specified | 1g, 5g, 10g |
Aladdin Scientific | M700428 | ≥95% | 100mg, 250mg, 1g, 5g |
APeptides | AP-AA5018 | >98% | 1g, 5g |
Sigma-Aldrich | Not specified | Not specified | Not specified |
The compound is typically offered in high purity grades suitable for research and development applications .
Applications in Research and Development
Pharmaceutical Research
Methyl 2-(aminomethyl)benzoate hydrochloride has significant potential in pharmaceutical research due to its structural features:
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The compound serves as a valuable building block for the synthesis of complex pharmaceutical intermediates
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Its structural characteristics allow for various functional modifications
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The amino group provides a reactive site for coupling reactions with other molecules
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The ester functionality allows for further transformations including hydrolysis, transesterification, and reduction
Analytical Methods and Characterization
Structural Confirmation
Structural characterization typically employs:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Elemental analysis for confirmation of molecular formula
These analytical methods help confirm the identity and purity of the compound for research applications.
Differentiation from Similar Compounds
It is important to distinguish methyl 2-(aminomethyl)benzoate hydrochloride (CAS 849020-92-4) from structurally similar compounds such as:
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Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7): This para-substituted isomer has different physical properties and potentially different reactivity patterns
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Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride (CAS 393509-77-8): This compound contains an additional amino group at the 2-position
The position of the aminomethyl group significantly influences the compound's properties and applications.
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